Cas no 8013-10-3 (4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide)

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a versatile synthetic intermediate widely used in pharmaceutical and agrochemical research. Its key structural features—a bromo-fluoro aromatic core and a Weinreb amide moiety—make it valuable for selective functionalization, particularly in cross-coupling reactions and nucleophilic additions. The methoxy-methyl amide group enhances stability while facilitating further transformations into ketones or aldehydes. This compound is particularly advantageous for constructing complex molecules due to its compatibility with organometallic reagents and controlled reactivity. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications, making it a preferred choice for medicinal chemistry and material science.
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide structure
8013-10-3 structure
Product name:4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
CAS No:8013-10-3
MF:C9H9BrFNO2
MW:262.075665235519
CID:94491

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • CADE OIL
    • cade
    • cade’
    • cadeoilractified
    • cadeoilrectified
    • caparlem
    • empyreumaticoilofjuniper
    • essencedecade’(french)
    • haarlemoil
    • Cade'
    • Cade [Italian]
    • Cade' [Spanish]
    • Cade oil (Juniperus oxycedrus L.)
    • Caswell No. 516
    • EPA Pesticide Chemical Code 067203
    • Essence de cade'
    • Essence de cade' [French]
    • Harlem oil
    • Holland balsam
    • HSDB 1970
    • Juniper tar
    • Juniper tar oil
    • Kadeoel
    • Kadeoel [German]
    • Kaparlem
    • Oil of cade
    • Oil of juniper tar
    • Oils, cade
    • Oils, ju
    • 4-BROMO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE
    • n-methoxy-n-methyl 4-bromo-2-fluorobenzamide
    • BENZAMIDE, 4-BROMO-2-FLUORO-N-METHOXY-N-METHYL-
    • MB07820
    • Z0854
    • N-Methoxy-N-methyl-4-bromo-2-fluorobenzamide
    • 4-bromo-2-fluoro-N-methoxy-N-methyl-benzamide
    • 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
    • Inchi: 1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
    • InChI Key: GDYDISRVUKFNSH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(N(C)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Topological Polar Surface Area: 29.5
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: A thick reddish brown to dark brown tar
  • Density: 0.991 g/mL at 25 °C
    1.027 g/mL at 25 °C(lit.)
  • Boiling Point: 184 °C(lit.)
  • Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
  • Refractive Index: n20/D 1.522
    n20/D 1.5340(lit.)

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • RTECS:NY9872000
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38
  • Safety Term:26-36

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00552-1kg
CADE OIL
8013-10-3
1kg
¥1498.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00552-SAmPLE
CADE OIL
8013-10-3
SAmPLE
¥768.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00552-10kg
CADE OIL
8013-10-3
10kg
¥11708.0 2021-09-04

Additional information on 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS No 8013-10-3): A Comprehensive Overview

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS No 8013-10-3) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemistry, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the para position, a fluorine atom at the ortho position, and a methoxy-methyl amide group attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical syntheses.

Recent advancements in synthetic methodologies have further enhanced the utility of 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators. The presence of bromine and fluorine atoms facilitates various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures with high precision.

The benzamide core of this compound serves as a platform for functionalization, allowing chemists to introduce diverse substituents tailored to specific biological targets. For example, studies have demonstrated that 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide can be converted into potent inhibitors of protein kinases, which are key targets in cancer therapy. These findings underscore its potential as a lead compound in drug discovery programs.

In addition to its role in medicinal chemistry, 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide has found applications in agrochemistry. Its ability to modulate plant hormone signaling pathways has led to investigations into its potential as a growth regulator or herbicide. Recent research highlights its capacity to influence auxin transport and signaling, which could pave the way for novel agricultural chemicals with improved efficacy and reduced environmental impact.

The synthesis of 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide typically involves multi-step processes that require careful optimization. Key steps include bromination at the para position, fluorination at the ortho position, and subsequent amide formation. Modern synthetic strategies often employ catalytic methods to enhance reaction efficiency and minimize waste generation. For example, palladium-catalyzed cross-coupling reactions have been instrumental in constructing the substituted benzene ring with high regioselectivity.

From a materials science perspective, 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide exhibits interesting electronic properties that make it suitable for applications in organic electronics. Its electron-withdrawing groups enhance conjugation within the aromatic system, potentially improving charge transport properties in organic semiconductors. Preliminary studies suggest that this compound could serve as a precursor for high-performance organic photovoltaic materials.

In conclusion, 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS No 8013-10-3) stands out as a multifaceted compound with broad applications across various disciplines. Its unique structure enables diverse chemical transformations, making it an invaluable tool for researchers in academia and industry alike. As ongoing research continues to uncover new functionalities and applications for this compound, its significance in modern chemistry is expected to grow further.

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